N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide
CAS No.: 890593-38-1
Cat. No.: VC21501392
Molecular Formula: C11H15IN2O3S
Molecular Weight: 382.22g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890593-38-1 |
|---|---|
| Molecular Formula | C11H15IN2O3S |
| Molecular Weight | 382.22g/mol |
| IUPAC Name | N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide |
| Standard InChI | InChI=1S/C11H15IN2O3S/c12-11-3-1-2-10(8-11)9-13-18(15,16)14-4-6-17-7-5-14/h1-3,8,13H,4-7,9H2 |
| Standard InChI Key | BSLZBNMLYJXBRA-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)NCC2=CC(=CC=C2)I |
| Canonical SMILES | C1COCCN1S(=O)(=O)NCC2=CC(=CC=C2)I |
Introduction
Chemical Structure and Properties
Chemical Identifiers
The compound is characterized by several standard chemical identifiers:
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide |
| CAS Number | 890593-38-1 |
| Molecular Formula | C11H15IN2O3S |
| Molecular Weight | 382.22 g/mol |
| Standard InChI | InChI=1S/C11H15IN2O3S/c12-11-3-1-2-10(8-11)9-13-18(15,16)14-4-6-17-7-5-14/h1-3,8,13H,4-7,9H2 |
| Standard InChIKey | BSLZBNMLYJXBRA-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)NCC2=CC(=CC=C2)I |
Synthesis Methods
Modern Synthetic Approaches
Recent advances in sulfonamide synthesis provide alternative methods that could be applied to the preparation of N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide:
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Electrochemical synthesis utilizing sodium arylsulfinates with graphite electrodes and LiClO4 electrolyte, as described by Vicente et al.
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Three-component coupling reactions involving arylboronic acids, nitroarenes, and potassium pyrosulfite (K2S2O5), as reported by Wu's group
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DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a sulfur source for constructing sulfonamides, offering advantages of stability and ease of operation
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Copper-catalyzed synthesis using deep eutectic solvents (DES) as green reaction media, involving triaryl bismuth and Na2S2O5
A potential synthesis pathway might involve:
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Preparation of morpholine-4-sulfonyl chloride from morpholine
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Preparation or commercial acquisition of (3-iodophenyl)methylamine
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Nucleophilic substitution reaction between these two components under basic conditions
Structure-Activity Relationships and Comparative Analysis
Comparison with Similar Compounds
Several structurally related compounds provide insights into the potential properties and activities of N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide:
Structure-Activity Considerations
The specific structural features of N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide likely influence its biological activity profile:
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Morpholine Ring: This heterocyclic component contributes to enhanced water solubility while maintaining lipophilicity, important characteristics for drug-like molecules. Morpholine-containing compounds have shown diverse biological activities, including enzyme inhibition .
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Sulfonamide Group: This functional group is known for its ability to form hydrogen bonds with biological targets, particularly enzymes. Sulfonamides have a long history in medicinal chemistry, acting as antimicrobials, enzyme inhibitors, and anticancer agents .
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Iodophenyl Moiety: The presence of iodine, a relatively large halogen atom, can enhance binding to specific protein pockets and increase lipophilicity. The meta substitution pattern may provide optimal geometric orientation for interaction with biological targets .
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Methylene Linker: This spacer between the iodophenyl group and the sulfonamide nitrogen introduces conformational flexibility, potentially allowing the molecule to adopt optimal binding conformations with biological targets.
Recent Research and Future Directions
Current Research Trends
Recent research on sulfonamides has focused on several key areas that could inform future investigations of N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide:
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Development of green and sustainable synthesis methods, including electrochemical approaches, mechanochemical methods, and the use of environmentally friendly solvents
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Exploration of sulfonamides as selective protein degraders, as demonstrated by studies showing that certain sulfonamides can induce proteasomal degradation of specific proteins in cancer cells
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Design and synthesis of hybrid molecules combining sulfonamides with other bioactive scaffolds, such as triazines, to enhance biological activities and target specificity
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